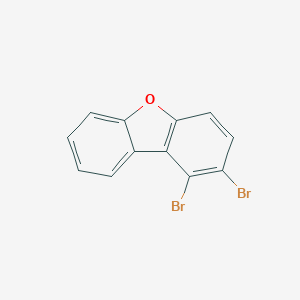

1,2-Dibromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103456-40-2 |

|---|---|

Molecular Formula |

C12H6Br2O |

Molecular Weight |

325.98 g/mol |

IUPAC Name |

1,2-dibromodibenzofuran |

InChI |

InChI=1S/C12H6Br2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |

InChI Key |

GPOPKCSRDACCHP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |

Other CAS No. |

103456-40-2 |

Synonyms |

DIBROMODIBENZOFURAN |

Origin of Product |

United States |

Environmental Occurrence and Formation Mechanisms of 1,2 Dibromo Dibenzofuran and Polybrominated Dibenzofurans

Anthropogenic and Natural Sources of Polybrominated Dibenzofuran (B1670420) Formation

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are not produced intentionally, except for small quantities for research purposes. inchem.org Their presence in the environment is a result of unintentional formation through various thermal and chemical processes. inchem.org The primary sources are anthropogenic and linked to the production and thermal degradation of brominated flame retardants (BFRs). pops.intdiva-portal.org While natural formation pathways are considered minor, the widespread use of BFRs has led to a significant increase in the environmental burden of PBDFs.

Unintentional Formation during Thermal Industrial Processes

Thermal processes are a major contributor to the formation of PBDFs. pops.intresearchgate.net These compounds are generated when materials containing bromine, particularly BFRs, are subjected to high temperatures. researchgate.net The formation mechanisms can be broadly categorized into precursor formation, where the BFR molecule is converted into a PBDF, and de novo synthesis, where PBDFs are formed from the basic elements of carbon, hydrogen, oxygen, and bromine in the presence of a catalyst. researchgate.net

The thermal decomposition of BFRs, such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), is a well-documented source of PBDFs. acs.orgservice.gov.uk During pyrolysis (heating in the absence of oxygen) and incomplete combustion, BFRs can undergo intramolecular cyclization to form PBDFs. acs.org For instance, a loss of an ortho-bromine or hydrogen atom from a PBDE molecule can lead to ring closure and the formation of a PBDF. acs.org

Theoretical studies have shown that the formation of PBDFs from PBDEs is a complex process influenced by factors such as temperature and the degree of bromination. acs.org Laboratory studies have confirmed that heating PBDEs can result in the formation of various PBDF congeners. who.int For example, the pyrolysis of 2,4-dibromophenol, a potential breakdown product of some BFRs, has been shown to produce minor amounts of 2,8-dibromodibenzofuran (B157981) (2,8-DBDF).

The photolytic degradation of BFRs is another pathway for PBDF formation. For example, the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) in certain solutions has been observed to form 2,8-DBDF. mdpi.com The yield of 2,8-DBDF was found to be dependent on the surrounding medium, with some surfactants leading to a formation rate of up to 28%. mdpi.com

Electronic waste (e-waste) contains significant quantities of BFRs in plastics and other components. researchgate.net Informal and crude e-waste recycling activities, which often involve open burning and heating to recover valuable metals, are a major source of PBDF emissions. pops.intjuniperpublishers.com The thermal stress during these processes leads to the degradation of BFRs and the formation of PBDFs. pops.int Studies conducted at e-waste recycling sites have reported high concentrations of PBDFs in soil, dust, and air. researchgate.netresearchgate.net The congener profiles of PBDFs in these environments often reflect the types of BFRs present in the e-waste being processed. diva-portal.org For instance, high levels of penta-, hexa-, and heptabrominated PBDFs have been found in samples from e-waste recycling facilities, which is consistent with the thermal degradation of commonly used PBDE mixtures. pops.int

| Sample Matrix | Location | Concentration Range (pg/g dry weight) | Key Findings |

|---|---|---|---|

| Workshop-Floor Dust | Taizhou, China | 89,600 | High concentrations indicate significant indoor contamination. who.int |

| Electronic Shredder Residue | Taizhou, China | 392 - 18,500 | Demonstrates the presence of PBDFs in processed e-waste materials. who.int |

| Soil | Taizhou, China | 716 - 800,000 | Shows extensive environmental contamination in the vicinity of recycling sites. who.int |

| Leaves | Taizhou, China | 113 - 818 | Indicates atmospheric deposition of PBDFs. who.int |

Metal smelting operations, particularly secondary copper smelting, can be significant sources of PBDF emissions due to the processing of scrap metal that may be contaminated with BFRs. service.gov.uk Similarly, municipal and hazardous waste incineration facilities that process BFR-containing materials can release PBDFs into the environment. nih.govnih.gov The formation of PBDFs in these facilities is influenced by combustion conditions, the composition of the waste feed, and the type of air pollution control devices in place. nih.gov While modern incinerators with advanced emission control technologies can effectively reduce PBDF emissions, older or poorly controlled facilities can be significant sources. europa.eu The congener profiles of PBDFs from these sources are often dominated by more highly brominated congeners. pops.int

| Source | Emission Factor (µg TEQ/t material) | Notes |

|---|---|---|

| Open burning of cables | 400 | Represents uncontrolled combustion scenarios. diva-portal.org |

| Open burning of circuit boards | 3 | Highlights the variability in emissions based on material type. diva-portal.org |

Accidental fires in residential or commercial buildings, as well as uncontrolled open burning of waste, can lead to the formation of high levels of PBDFs. acs.org The incomplete combustion conditions present in such fires are conducive to the conversion of BFRs in consumer products into PBDFs. acs.org Soot and residues from fire sites have been found to contain significant concentrations of PBDFs, posing potential exposure risks to firefighters and clean-up crews. acs.org In gas and soot samples from one accidental fire, the contribution of PBDFs to the total toxic equivalency (TEQ) was close to 100%. acs.org

Presence as By-products and Impurities in Commercial Chemical Mixtures (e.g., PBDE formulations)

PBDFs can be present as unintended by-products in commercial BFR formulations. researchgate.netdntb.gov.ua For example, commercial octa- and deca-BDE mixtures have been found to contain PBDFs in the mg/kg range. researchgate.netdntb.gov.ua The manufacturing process of BFRs can lead to the formation of these impurities. researchgate.net For instance, the synthesis of 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) can result in the formation of tetrabrominated PBDDs as by-products. researchgate.net The presence of PBDFs as impurities in BFRs means that they are introduced into consumer products and the environment even before any thermal degradation occurs. researchgate.net

Secondary Formation via Photolytic and Thermal Degradation of BFRs

Polybrominated dibenzofurans (PBDFs), including 1,2-Dibromo-dibenzofuran, are not primary manufactured products but are often formed as unintentional byproducts through the degradation of brominated flame retardants (BFRs). pops.intdiva-portal.org This transformation can occur through two primary mechanisms: photolytic degradation, driven by sunlight, and thermal degradation, which occurs at high temperatures.

Photolytic Degradation: When plastic materials containing BFRs, such as polybrominated diphenyl ethers (PBDEs), are exposed to ultraviolet (UV) radiation from sunlight, they can undergo photodecomposition. diva-portal.orgua.es This process can lead to the formation of various PBDF congeners. diva-portal.org Studies have shown that sunlight exposure can induce the formation of lower brominated PBDEs and PBDFs from decabromodiphenyl ether (decaBDE) in different environmental matrices. ua.es The specific isomers of PBDFs formed can vary depending on the light source and the specific PBDE congener undergoing degradation. ua.es For instance, the photolysis of 2,4,4′-tribromodiphenyl ether (BDE-28) has been shown to produce 2,8-dibromodibenzofuran (2,8-BDF). mdpi.com While photolysis can be an effective degradation pathway for PBDEs, the simultaneous formation of toxic PBDFs is a significant concern. mdpi.com

Thermal Degradation: High temperatures, such as those found in industrial processes, accidental fires, and waste incineration, can also lead to the formation of PBDFs from BFRs. nih.govmurdoch.edu.au The thermal degradation of BFRs produces a range of brominated compounds that can act as precursors to PBDF formation. murdoch.edu.au For example, the heating of PBDEs can cause intramolecular elimination of bromine or hydrogen bromide, leading to cyclization and the formation of PBDFs. pops.int The specific conditions of the thermal process, such as temperature and the presence of oxygen, can influence the types and amounts of PBDFs formed. murdoch.edu.aupops.int Studies on the pyrolysis and combustion of tetrabromobisphenol A (TBBPA), another common BFR, have shown the formation of different PBDF congeners depending on the reaction atmosphere. pops.int For instance, 2,4,6,8-TeBDF was the most abundant congener in pyrolysis, while 1,2,3,7,8-PeBDF was more prevalent in combustion. pops.int

De Novo Formation Pathways in Complex Matrices

Beyond the degradation of BFRs, PBDFs can also be formed through a process known as de novo synthesis. This pathway involves the formation of these compounds from their basic elemental constituents—carbon, hydrogen, oxygen, and bromine—on catalytically active surfaces at elevated temperatures. mst.dkmst.dk This process is particularly relevant in complex matrices such as the flue gases and fly ash of municipal and industrial waste incinerators. pops.intmst.dkmst.dk

The de novo synthesis of PBDFs is thought to occur at temperatures between approximately 250 and 500°C. mst.dkmst.dk Copper compounds are considered to be particularly effective catalysts in this process. mst.dkmst.dk In environments where BFRs are present, precursor transformation is generally considered the dominant pathway for PBDF formation. However, under efficient combustion conditions where BFRs are decomposed, de novo synthesis can become a significant contributor. pops.int Laboratory experiments using model mixtures of active carbon and copper bromide have demonstrated the formation of PBDD/Fs, with the maximum yield occurring at 300°C. nih.gov

The potential for de novo synthesis cannot be excluded even in situations where PBDFs are thought to primarily originate from contaminants in commercial PBDE mixtures, such as in household waste incineration. pops.int This highlights the complexity of PBDF formation in real-world thermal processes.

Evidence of Biosynthesis and Natural Formation of Brominated Dibenzofurans

While anthropogenic activities are the primary source of PBDFs in the environment, there is growing evidence for the natural formation of some brominated dibenzofurans. diva-portal.org Research in the Baltic Sea has indicated that certain PBDD/Fs may originate from natural sources in the marine environment. pops.int These naturally formed congeners are typically less brominated, ranging from mono- to penta-brominated. pops.int

The biosynthesis of related compounds, polybrominated diphenyl ethers (PBDEs), by marine organisms such as sponges and bacteria has been well-documented. nih.gov These naturally produced PBDEs can serve as precursors for the formation of PBDFs. It is believed that the production of PBDEs and structurally similar compounds like polybrominated dibenzofurans at lower trophic levels in marine biota can introduce these persistent molecules into the marine food chain. nih.gov

Furthermore, studies of sediment cores have found PBDD congeners in layers corresponding to the pre-industrial era, providing further support for their natural formation in coastal environments. pops.int Reactive bromophenols and hydroxylated PBDEs are thought to be precursors for these naturally occurring PBDDs. nih.gov

Environmental Distribution and Global Transport

Once formed, this compound and other PBDFs are distributed throughout the environment, partitioning into various environmental compartments. Their physical and chemical properties, such as low water solubility and high lipophilicity, govern their movement and persistence. diva-portal.org

Atmospheric Occurrence and Long-Range Transport

The atmosphere is a major pathway for the global transport of PBDFs. diva-portal.org These compounds can be emitted into the air from various sources, including industrial processes and combustion. diva-portal.org Due to their persistence and potential for long-range transport, PBDFs have been detected in remote regions such as the Arctic. service.gov.ukpops.int

Modeling studies suggest that PBDD/F congeners undergo POP-like accumulation in remote regions, with estimated atmospheric half-lives ranging from 6.4 to 504 days. pops.int The detection of PBDFs in the blubber of pilot whales from the Faroe Islands further implies their long-range atmospheric transport. diva-portal.org Air sampling studies have found PBDFs in various locations, including urban, rural, and remote sites, with concentrations varying depending on proximity to sources. pops.int For instance, a study in Sweden found PBDF concentrations in the air of Gothenburg to be similar to those at a background monitoring station on the west coast, while a remote station in northern Finland showed lower but still detectable levels, indicating long-range transport. pops.int

Distribution within Aquatic Systems (Water Columns, Sediments, Sludge)

Due to their hydrophobic nature, PBDFs have a strong tendency to adsorb to particulate matter in aquatic environments. service.gov.ukecn.nl This leads to their accumulation in sediments and sewage sludge. service.gov.ukecn.nl While concentrations in the water column may be low due to their low water solubility, sediments can act as a significant reservoir for these compounds. ecn.nlnih.gov

PBDFs have been detected in sewage sludge, which can be a significant source of these compounds to the environment, particularly if the sludge is applied to land. service.gov.ukacs.org A study of archived biosolids from the U.S. EPA's 2001 National Sewage Sludge Survey found that the TEQ contribution of PBDD/Fs was significant, accounting for a substantial portion of the total dioxin-like toxicity. nih.gov In aquatic systems, the remobilization of PBDEs and PBDFs from contaminated sediments can lead to their re-release into the water column. service.gov.uk

The following table summarizes the concentrations of related polybrominated diphenyl ethers (PBDEs) found in various aquatic matrices, which are precursors to PBDFs.

Table 1: Concentration of PBDEs in Aquatic Environments

| Matrix | Concentration Range | Dominant Congeners | Location |

|---|---|---|---|

| WWTP Sludge | 78 ng·g⁻¹ DW to 714 ng·g⁻¹ DW | BDE 209 | Latvia |

| Sediments | 0.01 to 0.13 ng·g⁻¹ DW | - | Latvia |

| Fish (European perch) | 0.13 to 0.82 ng·g⁻¹ WW | BDE 209 | Latvia |

Data sourced from a study on PBDEs in Latvia. mdpi.com

Partitioning in Terrestrial Environments (Soils)

Soils can become contaminated with PBDFs through atmospheric deposition and the application of sewage sludge. service.gov.ukresearchgate.net Due to their strong sorption to organic matter, PBDFs are not likely to leach from soil but can be transported on soil particles during rainfall events. service.gov.ukresearchgate.net

Elevated concentrations of PBDEs, the precursors to PBDFs, have been reported in soils, particularly at e-waste recycling sites. researchgate.net The application of sludge to agricultural land can be a significant exposure route, and the persistence of these compounds can lead to their accumulation in soil over time. service.gov.uk A study on agricultural soils found that while background sources were important for some related compounds, the application of sludge led to increased concentrations of PBDEs. oup.com

The following table shows the concentrations of PBDEs in reference and sludge-treated soils from a study in Europe.

Table 2: Concentration of PBDEs in Agricultural Soils

| Compound Group | Reference Soil (pg/g DM) | Sludge-Treated Soil (S/R Ratio) |

|---|---|---|

| PCDD/Fs (I-TEQ) | 0.6 to 1.5 | No increase |

| Penta- and Hexa-PCBs | 450 to 1,400 | >1 |

| Tri- to Hepta-PBDEs | 8 to 80 | >1 |

Data sourced from a study on the application of sewage sludge to arable land. oup.com

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,8-dibromodibenzofuran | 2,8-BDF |

| Polybrominated dibenzofurans | PBDFs |

| Polybrominated dibenzo-p-dioxins | PBDDs |

| Brominated flame retardants | BFRs |

| Polybrominated diphenyl ethers | PBDEs |

| Decabromodiphenyl ether | decaBDE |

| 2,4,4′-tribromodiphenyl ether | BDE-28 |

| Tetrabromobisphenol A | TBBPA |

| 2,4,6,8-Tetrabromodibenzofuran | 2,4,6,8-TeBDF |

| 1,2,3,7,8-Pentabromodibenzofuran | 1,2,3,7,8-PeBDF |

| Polychlorinated dibenzofurans | PCDFs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

Occurrence and Accumulation in Biotic Matrices (e.g., Marine Mammals)

The bioaccumulation of polybrominated dibenzofurans (PBDFs), a class of compounds that includes this compound, in marine mammals is a significant area of environmental concern. These persistent organic pollutants can accumulate in the fatty tissues of organisms, leading to biomagnification through the marine food web. While specific data on the congener this compound in marine mammals is not extensively detailed in readily available scientific literature, studies on the broader class of PBDFs provide insight into their occurrence and accumulation in these high-trophic-level animals.

Research has confirmed the presence of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) in the blubber of marine mammals from various geographical locations, including remote areas. diva-portal.org This indicates that these compounds undergo long-range environmental transport.

Studies on pilot whales (Globicephala melas) from the Faroe Islands have detected PBDD/Fs, demonstrating their occurrence in marine mammals in distant marine environments. diva-portal.orgdiva-portal.org In these studies, the total concentrations of PBDD/Fs (∑PBDD/Fs) in the blubber of juvenile male pilot whales were found to range from 0.080 to 71 picograms per gram lipid weight (pg/g l.w.). diva-portal.org Within the PBDD/F group, furan (B31954) congeners were predominant, accounting for an average of 79% of the total PBDD/Fs. diva-portal.org Notably, the congener 1,2,3,4,6,7,8-HpBDF was the most abundant, being identified in half of the pilot whales analyzed. diva-portal.org

Further investigations have been conducted on Baltic ringed seals (Pusa hispida botnica), which have shown slightly higher concentrations of PBDD/Fs compared to the pilot whales. diva-portal.org This is attributed to the Baltic Sea being one of the world's more contaminated marine areas. diva-portal.org The presence of PBDD/Fs has also been noted in other marine mammals, such as grey seals. gov.scot

While direct quantitative data for this compound remains elusive in these studies, the detection of the broader class of dibromodibenzofurans and other PBDFs underscores the potential for its presence in marine mammal tissues. The congener profiles of PBDFs can vary between species and locations, influenced by factors such as metabolism and specific sources of contamination. diva-portal.org

Interactive Data Table: Concentration of PBDD/Fs in Marine Mammals

| Species | Tissue | Location | Concentration Range (pg/g lipid weight) | Predominant Congener | Reference |

| Pilot Whale (Globicephala melas) | Blubber | Faroe Islands | 0.080 - 71 | 1,2,3,4,6,7,8-HpBDF | diva-portal.org |

| Ringed Seal (Pusa hispida botnica) | Blubber | Baltic Sea | Slightly higher than pilot whales | Not Specified | diva-portal.org |

Environmental Fate and Transformation Pathways of 1,2 Dibromo Dibenzofuran and Polybrominated Dibenzofurans

Biotic Degradation Pathways (Biodegradation)

The biodegradation of dibenzofuran (B1670420) and its halogenated derivatives is a key process in their environmental fate, primarily driven by the metabolic activities of microorganisms.

Microbial Degradation Studies

A significant body of research has focused on isolating and characterizing microorganisms capable of degrading dibenzofurans and related compounds. jst.go.jp These studies have identified various bacterial and fungal strains with the ability to transform these persistent organic pollutants.

Table 1: Examples of Microorganisms Involved in Dibenzofuran Degradation

| Microorganism | Type | Degradation Capability | Reference |

| Sphingomonas sp. strain RW1 | Bacterium | Degrades mono- and dichlorinated dibenzofurans. asm.orgnih.gov | asm.orgnih.gov |

| Klebsiella sp. strain HL1 | Bacterium | Degrades non- and monochlorinated dibenzofurans. nih.gov | nih.gov |

| Pseudomonas aeruginosa FA-HZ1 | Bacterium | High DBF-degrading activity; can also degrade halogenated analogues like 2,8-dibromo dibenzofuran. nih.gov | nih.gov |

| Trichosporon mucoides | Yeast | Degrades dibenzofuran. nih.govasm.org | nih.govasm.org |

| Ralstonia sp. strain SBUG 290 | Bacterium | Co-oxidizes dibenzofuran in the presence of biphenyl (B1667301). nih.govnih.gov | nih.govnih.gov |

| Comamonas sp. JB | Bacterium | Cometabolically degrades dibenzofuran with naphthalene (B1677914) as a primary substrate. science.gov | science.gov |

Aerobic and Anaerobic Aquatic Metabolism of Dibenzofuran Derivatives

Microbial degradation of dibenzofuran derivatives can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , many bacteria utilize dioxygenase enzymes to initiate the degradation process. jst.go.jp For example, Sphingomonas sp. strain RW1 can degrade several mono- and dichlorinated dibenzofurans. asm.org The degradation often proceeds through the formation of hydroxylated intermediates, which are then subject to ring cleavage. asm.orgnih.gov The yeast Trichosporon mucoides has also been shown to rapidly metabolize dibenzofuran in the presence of glucose, forming various hydroxylated metabolites. nih.govasm.org

Under anaerobic conditions , reductive dehalogenation is a key process for halogenated dibenzofurans. asm.org Methanogenic consortia have been shown to convert polychlorinated dibenzofurans (PCDFs) to less chlorinated derivatives. asm.org Studies with the facultative anaerobic bacterium Shewanella putrefaciens CN32 demonstrated a higher degradation ratio of dibenzofurans under anaerobic conditions compared to aerobic conditions. frontiersin.org This highlights the importance of anaerobic pathways in the transformation of these compounds in environments like deep sediments.

Reductive Dehalogenation Processes by Microbial Communities

Reductive dehalogenation is a crucial first step in the anaerobic biodegradation of highly halogenated dibenzofurans. This process involves the removal of halogen atoms, which reduces the toxicity of the compound and can make the resulting molecule more susceptible to further degradation.

Microbial communities in anaerobic environments, such as sediments, have demonstrated the ability to reductively dehalogenate polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs. researchgate.netmdpi.com Enrichment cultures from contaminated river sediments have been shown to dechlorinate various tetrachlorodibenzofurans and octachlorodibenzofuran, leading to the formation of less chlorinated congeners. nih.gov Members of the phylum Chloroflexi, particularly the genus Dehalococcoides, are often implicated in these reductive dechlorination processes. researchgate.netnih.gov While much of the research has focused on chlorinated compounds, similar processes of reductive debromination are known to occur for polybrominated compounds. frontiersin.orgnih.gov

Cometabolic Degradation Mechanisms by Biphenyl- or Naphthalene-degrading Bacteria

Cometabolism is a process where a microorganism degrades a compound (the cometabolite) from which it gains no energy, while growing on another substrate (the primary substrate). This is a significant mechanism for the degradation of dibenzofurans.

Biphenyl-degrading bacteria: Several studies have shown that bacteria capable of growing on biphenyl can cometabolically degrade dibenzofuran. For instance, Ralstonia sp. strain SBUG 290, when grown on biphenyl, can co-oxidize dibenzofuran. nih.govnih.govresearchgate.net The degradation proceeds via a lateral dioxygenation and meta-cleavage pathway, ultimately leading to the complete degradation of dibenzofuran. nih.govnih.gov Similarly, Pseudomonas putida strain B6-2, a biphenyl-utilizing bacterium, transforms dibenzofuran through a similar pathway. acs.org

Naphthalene-degrading bacteria: Bacteria that utilize naphthalene as a carbon and energy source can also cometabolically degrade dibenzofuran. Comamonas sp. strain JB has been shown to degrade dibenzofuran when naphthalene is the primary substrate. science.govresearchgate.net The presence of dibenzofuran can, however, inhibit the metabolic activity of the bacteria. science.gov The degradation pathway involves the action of naphthalene-degrading enzymes, such as naphthalene dioxygenase, which initiate the transformation of dibenzofuran. science.govresearchgate.net

Identification of Specific Microbial Strains with Dibenzofuran-Degrading Activity (e.g., Ralstonia sp., Pseudomonas aeruginosa)

The biodegradation of dibenzofuran, the parent compound of polybrominated dibenzofurans (PBDFs), is a critical process in determining their environmental persistence. Numerous bacterial strains have been isolated and identified for their capacity to degrade dibenzofuran, often utilizing it as a sole source of carbon and energy or degrading it cometabolically.

Prominent among these are strains of Ralstonia sp. and Pseudomonas aeruginosa . The gram-negative bacterium Ralstonia sp. strain SBUG 290, isolated from compost soil, can co-oxidize dibenzofuran when cultivated in the presence of biphenyl. nih.govnih.govresearchgate.net This strain metabolizes dibenzofuran at a rate of up to 0.0029 mmol liter⁻¹ h⁻¹. researchgate.net Similarly, Pseudomonas aeruginosa has demonstrated significant dibenzofuran-degrading capabilities. A notable example is strain FA-HZ1, which exhibits high degradation activity and can utilize dibenzofuran as its sole carbon source. nih.govjst.go.jp This strain was found to degrade halogenated analogues such as 2,8-dibromo dibenzofuran. nih.gov Other P. aeruginosa strains have also been isolated from industrial sites, such as the sludge of a Kraft pulp mill wastewater treatment plant, and have shown the ability to use dibenzofuran for growth. tandfonline.comtandfonline.com

Beyond these two genera, a diverse array of bacteria has been identified with the ability to break down dibenzofuran. These include species from the genera Sphingomonas, Brevibacterium (Terrabacter), and Staphylococcus. nih.govresearchgate.net Specific identified strains include Sphingomonas wittichii RW1, known for its ability to degrade both dibenzofuran and dioxins mdpi.comasm.org, Klebsiella sp. strain HL1, and Sphingomonas sp. strain HL7. nih.gov Strain HL7 was capable of degrading dichlorinated dibenzofuran, while strain HL1 could only degrade non- and monochlorinated versions. nih.gov Other examples include Agrobacterium sp. PH-08 nih.gov and Pseudomonas veronii strain Pvy, which was shown to degrade but not utilize dibenzofuran. nih.gov

Table 1: Selected Microbial Strains with Dibenzofuran-Degrading Activity

| Strain | Genus/Species | Degradation Capability | Reference |

|---|---|---|---|

| SBUG 290 | Ralstonia sp. | Co-oxidizes dibenzofuran in the presence of biphenyl. nih.govnih.gov | nih.govnih.gov |

| FA-HZ1 | Pseudomonas aeruginosa | Utilizes dibenzofuran as a sole carbon source; degrades 2,8-dibromo dibenzofuran. nih.gov | nih.gov |

| RW1 | Sphingomonas wittichii | Degrades dibenzofuran and dibenzo-p-dioxin. mdpi.comasm.org | mdpi.comasm.org |

| HL7 | Sphingomonas sp. | Degrades non-, mono-, and dichlorinated dibenzofuran. nih.gov | nih.gov |

| HL1 | Klebsiella sp. | Degrades non- and monochlorinated dibenzofuran. nih.gov | nih.gov |

| PH-08 | Agrobacterium sp. | Degrades dibenzofuran via both angular and lateral dioxygenation. nih.gov | nih.gov |

| Pvy | Pseudomonas veronii | Degrades but does not utilize dibenzofuran. nih.gov | nih.gov |

Dioxygenation Pathways (Angular and Lateral) in Microbial Catabolism

The initial step in the bacterial catabolism of dibenzofurans involves the insertion of two oxygen atoms into the aromatic structure, a reaction catalyzed by dioxygenase enzymes. mdpi.com Two primary initial attack strategies have been identified: angular dioxygenation and lateral dioxygenation. mdpi.comresearchgate.net

Angular Dioxygenation: This pathway involves an oxygenolytic attack at the angular position adjacent to the ether bridge (C4 and C4a). nih.govresearchgate.netresearchgate.net This reaction is catalyzed by angular dioxygenases, such as dibenzofuran 4,4a-dioxygenase found in Sphingomonas wittichii RW1. asm.org The enzymatic attack results in the formation of an unstable hemiacetal, which spontaneously re-aromatizes to produce 2,2′,3-trihydroxybiphenyl. nih.govresearchgate.net This trihydroxylated intermediate is then subject to meta-cleavage by other enzymes in the catabolic pathway. nih.govresearchgate.net Several bacterial dioxygenases, including those from Pseudomonas sp. CA10 and Sphingomonas wittichii RW1, predominantly catalyze this angular insertion of oxygen. mdpi.com

Lateral Dioxygenation: This alternative pathway involves the hydroxylation of one of the lateral benzene (B151609) rings at positions 1,2 or 2,3. nih.govnih.gov For example, Ralstonia sp. strain SBUG 290 co-oxidizes dibenzofuran via 1,2-hydroxylation, leading to the formation of 1,2-dihydroxydibenzofuran. nih.govnih.gov This intermediate undergoes meta-cleavage between carbon atoms 1 and 9b. nih.govresearchgate.net Some bacteria are capable of employing both pathways. The strain Pseudomonas aeruginosa FA-HZ1 metabolizes dibenzofuran through both angular and lateral dioxygenation routes. nih.gov Similarly, Janibacter sp. YY1 is thought to possess both angular and lateral dioxygenases based on metabolite profiling. mdpi.com Research on a cloned dioxygenase from Norcardioides aromaticivorans IC177 has shown that a single enzyme can catalyze both angular and lateral reactions. mdpi.com

Identification of Intermediate Metabolites in Biodegradation Pathways

The elucidation of biodegradation pathways relies heavily on the identification of intermediate metabolites. Different metabolites are characteristic of the specific catabolic route being employed by the microorganism.

In the lateral dioxygenation pathway utilized by Ralstonia sp. strain SBUG 290, the key intermediates identified include 1,2-dihydroxydibenzofuran, which is subsequently cleaved to form 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB). nih.govnih.gov This yellow-colored ring fission product is a characteristic feature of this degradation pathway. researchgate.net HOBB is then further degraded, ultimately leading to salicylic (B10762653) acid. nih.govresearchgate.net

The degradation of dibenzofuran by Pseudomonas aeruginosa FA-HZ1, which uses both lateral and angular pathways, yields a more extensive list of identified intermediates. These include:

1,2-dihydroxy-1,2-dihydrodibenzofuran nih.gov

1,2-dihydroxydibenzofuran nih.gov

2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) nih.gov

2,3-dihydroxybenzofuran nih.gov

2-oxo-2-(2′-hydrophenyl)lactic acid nih.gov

2-hydroxy-2-(2′-hydroxyphenyl)acetic acid nih.gov

For the angular dioxygenation pathway , the primary initial metabolite is 2,2′,3-trihydroxybiphenyl, formed after the cleavage of the unstable hemiacetal. nih.govresearchgate.netresearchgate.net This compound is then further processed by meta-cleavage dioxygenases. nih.gov

Table 2: Key Intermediate Metabolites in Dibenzofuran Biodegradation

| Intermediate Metabolite | Degradation Pathway | Identified in Strain(s) | Reference |

|---|---|---|---|

| 2,2′,3-Trihydroxybiphenyl | Angular | Sphingomonas sp. RW1, general pathway | nih.govresearchgate.net |

| 1,2-Dihydroxydibenzofuran | Lateral | Ralstonia sp. SBUG 290, P. aeruginosa FA-HZ1 | nih.govnih.gov |

| 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid (HOBB) | Lateral | Ralstonia sp. SBUG 290, P. aeruginosa FA-HZ1 | nih.govnih.gov |

| Salicylic acid | Lateral | Ralstonia sp. SBUG 290 | nih.govresearchgate.net |

| 2,3-Dihydroxybenzofuran | Lateral/Angular | P. aeruginosa FA-HZ1 | nih.gov |

Genomic and Proteomic Investigations of Degrading Microorganisms

Genomic and proteomic analyses provide powerful tools to uncover the genetic basis and functional protein expression involved in the degradation of compounds like dibenzofuran. mdpi.com These studies help identify the specific genes and enzymes responsible for catabolic pathways.

In Pseudomonas aeruginosa FA-HZ1, a genomic study identified 158 genes associated with the catabolism of aromatic compounds. nih.gov A subsequent proteomic analysis identified a total of 1,459 proteins, of which 100 were up-regulated and 104 were down-regulated during growth on dibenzofuran, indicating a significant cellular response. nih.gov This research also led to the identification and expression of a novel dioxygenase, "HZ6359 dioxygenase," confirming its function in the degradation process. nih.gov

For Sphingomonas wittichii RW1, a well-studied dioxin-degrading bacterium, multiple transcriptomic and proteomic studies have been conducted. asm.orgresearchgate.net These investigations revealed that the genes for the dibenzofuran catabolic pathway are located on the pSWIT02 plasmid. asm.org Proteomic profiling using difference gel electrophoresis (DIGE) showed that several components of the dibenzofuran degradation pathway were upregulated when the bacterium was grown on dibenzofuran compared to acetate (B1210297). researchgate.netresearchgate.net Interestingly, genomic analysis of RW1 identified 17 potential meta-ring cleavage enzymes, and further research using gene knockouts confirmed that separate enzymes are required for the degradation of dibenzofuran versus dibenzo-p-dioxin. asm.org

In Ralstonia sp. SBUG 290, research focused on the enzyme responsible for cleaving the dihydroxylated dibenzofuran intermediate. oup.com Cloning and expression studies demonstrated that the bphC gene, which encodes a 2,3-dihydroxybiphenyl-1,2-dioxygenase, is responsible for the ring fission of 1,2-dihydroxydibenzofuran. oup.com This finding shows that genes from the well-known bph operon, typically associated with biphenyl degradation, are directly involved in the mineralization of dibenzofuran in this strain. oup.com

Factors Influencing Biodegradation Rates (e.g., degree of bromination, presence of co-amendments)

The efficiency of microbial degradation of PBDFs is not constant but is influenced by a variety of chemical, physical, and biological factors.

Degree of Bromination: A critical factor is the number and position of bromine atoms on the dibenzofuran structure. Generally, the rate of biodegradation is inversely proportional to the degree of halogenation. tandfonline.comresearchgate.net Studies with Pseudomonas aeruginosa demonstrated that its growth rate decreased as the degree of chlorine substitution on dioxin-like compounds increased, with no growth observed on octachlorodibenzofuran. tandfonline.com This suggests that highly brominated dibenzofurans, such as 1,2-Dibromo-dibenzofuran, would likely be degraded more slowly than their lesser-brominated counterparts.

Presence of Co-amendments: The presence of other organic compounds can significantly enhance the degradation of a target pollutant, a process known as cometabolism. For instance, Ralstonia sp. strain SBUG 290 effectively degrades dibenzofuran only when it is grown on biphenyl as a primary carbon source. nih.govresearchgate.net The enzymes induced for biphenyl degradation exhibit cross-reactivity with dibenzofuran, initiating its breakdown. The addition of external carbon sources, such as sodium acetate, is a common strategy to enhance the degradation of persistent organic pollutants. researchgate.net

Bioavailability: The low water solubility and high hydrophobicity of PBDFs limit their availability to microorganisms in the environment. researchgate.net The addition of surfactants can increase the solubility of these compounds and facilitate their uptake by bacterial cells, thereby enhancing biodegradation rates. researchgate.net

Environmental Transport and Distribution Modeling of Polybrominated Dibenzofurans

Modeling Inter-media Transfer (Air, Water, Soil, Sediment)

Understanding the environmental fate of polybrominated dibenzofurans (PBDFs) requires modeling their movement and distribution among the primary environmental compartments: air, water, soil, and sediment. eolss.net Multimedia fate models are computational tools used to simulate these complex processes and predict the environmental concentrations and persistence of pollutants. eolss.netresearchgate.net

These models divide the environment into a series of interconnected boxes, or compartments, representing distinct media. eolss.net The transport of chemicals between these compartments is governed by fundamental physical and chemical processes, including:

Advection: Transport with the bulk flow of a medium, such as wind currents in the atmosphere or water currents in rivers and oceans. eolss.net

Diffusion: Movement from an area of higher concentration to lower concentration, such as volatilization from water to air. eolss.net

Deposition: The transfer of chemicals from the atmosphere to the Earth's surface via wet (rain, snow) or dry (particle settling) processes. eolss.net

Modeling studies have been crucial in understanding the fate of polybrominated compounds. For example, a global multimedia model used for polybrominated diphenyl ethers (PBDEs), which are known precursors to PBDFs, demonstrated their potential for long-range environmental transport. researchgate.net These models show that such compounds can be transported via the atmosphere to remote regions like the Arctic. researchgate.netpops.int The models also incorporate transformation processes, such as photolysis, which can be a significant degradation mechanism for highly brominated compounds in the atmosphere and surface waters. researchgate.net However, such transformations can also lead to the formation of other congeners, complicating the environmental fate assessment. researchgate.netmdpi.com The persistence of PBDFs has been confirmed by their detection in sediment cores dating back several decades, indicating their stability under anaerobic conditions where photolysis and biodegradation are limited. pops.int

Academic Analytical Methodologies for 1,2 Dibromo Dibenzofuran

Chromatographic Separation and Detection Techniques

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of halogenated compounds like 1,2-dibromo-dibenzofuran, offering high sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of semi-volatile and volatile compounds such as polybrominated dibenzofurans (PBDFs). nih.gov The separation in the gas chromatograph is based on the volatility of the compounds. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is often employed for the analysis of brominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), providing detailed information on sample extraction, clean-up, and chromatographic separation. nih.gov

For complex analyses, such as those involving fire debris, atmospheric pressure gas chromatography (APGC) coupled with a tandem quadrupole mass spectrometer (APGC-MS/MS) offers enhanced sensitivity and selectivity for trace-level components. waters.com This is particularly useful for differentiating PBDD/F isomers from other persistent organic pollutants. waters.com The use of specific capillary columns, such as the DB-5MS, is common in the analysis of PBDFs due to its good performance. researchgate.net In the analysis of pyrolyzed materials, GC-MS has been used to identify tetrabromodibenzofuran compounds based on their retention times. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Brominated Compounds

| Parameter | Setting | Reference |

| Column | SPB-624, 20 m x 0.18 mm I.D., 1.0 µm | sigmaaldrich.com |

| Oven Program | 40°C (1 min), 11°C/min to 125°C, 35°C/min to 230°C (2 min) | sigmaaldrich.com |

| Carrier Gas | Helium, 1.5 mL/min | sigmaaldrich.com |

| Injection | 150°C, 100:1 split | sigmaaldrich.com |

| MSD Interface | 200°C | sigmaaldrich.com |

| Scan Range | m/z = 35-400 | sigmaaldrich.com |

This table presents a general example of GC-MS parameters used for volatile organic compounds, which can be adapted for the analysis of brominated dibenzofurans.

While GC-MS is well-suited for volatile and semi-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is advantageous for analyzing thermally unstable and non-volatile compounds. nih.gov LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying intermediates in complex mixtures. For instance, in the study of brominated flame retardant transformation, LC-MS has been instrumental in identifying various degradation products. mdpi.com

The fractionation of complex mixtures of PBDFs can be achieved using techniques like non-aqueous reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov These fractions are then often analyzed by GC/MS to identify individual congeners. nih.gov LC-MS/MS has also been successfully applied to determine the presence of brominated flame retardants like hexabromocyclododecane (HBCD) and tetrabromobisphenol A (TBBPA) in food samples. researchgate.net For the analysis of emerging brominated flame retardants, liquid chromatography-atmospheric pressure photoionization tandem mass spectrometry (LC-APPI-MS/MS) has shown utility. dntb.gov.ua

Table 2: LC-MS Applications for Related Brominated Compounds

| Application | LC Technique | MS Detector | Reference |

| Fractionation of PBDF mixture | RP-HPLC | GC/MS for analysis of fractions | nih.gov |

| Determination of HBCD and TBBPA in food | LC | Tandem MS | researchgate.net |

| Analysis of emerging BFRs in fish | LC | APPI-Orbitrap-MS | dntb.gov.ua |

| Identification of BFR transformation products | LC | (HR)MS | mdpi.com |

Sample Preparation and Extraction Strategies

Effective sample preparation is critical to remove interfering substances from complex matrices and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis.

Purge and trap is a technique used to extract volatile organic compounds (VOCs) from a liquid or solid matrix. youngin.com An inert gas is bubbled through the sample, and the volatilized analytes are then trapped on a sorbent material. synectics.net Subsequently, the trap is heated, and the desorbed analytes are transferred to the GC for analysis. youngin.com This method is particularly effective for concentrating analytes prior to GC-MS analysis. youngin.com A study on honey samples utilized a purge and trap thermal desorption system to determine residues of compounds including 1,2-dibromoethane (B42909) and naphthalene (B1677914), achieving low detection limits. nih.gov The efficiency of the purge and trap process is dependent on factors such as the purge flow rate and time. youngin.com

Headspace solid-phase microextraction (HS-SPME) is a solvent-free extraction technique suitable for volatile and semi-volatile analytes. researchgate.netekb.eg A fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample, where it adsorbs the analytes. ekb.eg The fiber is then transferred to the GC injector for thermal desorption and analysis. ekb.eg HS-SPME is particularly useful for extracting lower molecular weight polybrominated diphenyl ethers (PBDEs) with higher vapor pressures. nih.gov The choice of fiber coating is crucial; for instance, a polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used for the analysis of various chloro congeners. researchgate.net Optimization of HS-SPME parameters, such as extraction temperature and time, is essential for achieving high extraction efficiency. mdpi.com

Table 3: Comparison of SPME Fiber Coatings for Volatile Compound Analysis

| Fiber Coating | Target Analytes | Sensitivity | Reference |

| Poly(dimethylsiloxane)/divinylbenzene | General volatile flavor compounds | High overall sensitivity | nih.gov |

| Carboxen/poly(dimethylsiloxane) | Small molecules and acids | Most sensitive | nih.gov |

| 100 µm Polydimethylsiloxane (PDMS) | Chloro congeners of PCDDs/PCDFs | Effective for all congeners | researchgate.net |

The analysis of this compound in complex matrices like biological tissues, soil, or industrial waste often requires extensive clean-up to remove interfering compounds. srce.hrnih.gov For samples with high fat content, such as fish, exhaustive extraction and purification are necessary. srce.hr Techniques like gel-permeation chromatography (GPC) can be used to remove lipids and other high-molecular-weight compounds. epa.gov

Multi-sorbent liquid chromatography systems, using materials like silica (B1680970), alumina (B75360), and carbon, are employed for automated clean-up and fractionation of extracts. researchgate.net For instance, a clean-up method for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) in biological samples uses a sequence of C18 bonded silica, benzenesulfonic acid, and Florisil cartridges to isolate the analytes. nih.gov In the analysis of brominated dioxins, silver nitrate-impregnated silica gel columns have been used to separate them from their chlorinated counterparts. doi.org The choice of extraction solvent is also critical; mixtures like acetone (B3395972) and n-hexane are effective for extracting brominated flame retardants from sediment samples. srce.hr

High-Resolution Spectrometric and Immunochemical Detection

The unambiguous identification and sensitive measurement of this compound necessitate advanced analytical approaches. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are pivotal for definitive structural confirmation, while immunochemical methods offer a valuable tool for rapid screening purposes.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of halogenated compounds like this compound. scholaris.ca Coupled with gas chromatography (GC), HRMS provides the high resolving power necessary to distinguish between ions of very similar mass-to-charge ratios, which is crucial for separating target analytes from matrix interferences. scholaris.ca

The primary advantage of HRMS is its ability to provide accurate mass measurements, typically with an error of less than 5 ppm. scholaris.ca This precision allows for the determination of the elemental composition of an ion, confirming the presence of two bromine atoms and a C₁₂H₆O framework for this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinct M, M+2, and M+4 pattern in the mass spectrum, which serves as a definitive confirmation of a dibrominated compound. For instance, mass spectrometry of dibromo-dibenzofuran isomers confirms a molecular ion peak cluster around m/z 326. vulcanchem.com

Analytical methods for PBDD/Fs, including congeners like this compound, are often adapted from established protocols for their chlorinated analogs, such as U.S. EPA Method 1613. researchgate.net These methods utilize GC-HRMS in selected ion monitoring (SIM) mode to achieve the low detection limits required for environmental analysis. pops.int The high selectivity of HRMS helps to mitigate interference from structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), which can be a significant challenge in PBDD/F analysis. pops.intresearchgate.net

Table 1: Typical GC-HRMS Parameters for PBDD/F Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | DB-5HT (or equivalent), 60 m x 0.25 mm i.d., 0.1 µm film thickness |

| Injector Mode | Splitless or Surge Splitless |

| Injector Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Double-focusing magnetic sector or Time-of-Flight (TOF) |

| Resolution | ≥ 10,000 |

| Detection Mode | Selected Ion Monitoring (SIM) of characteristic M, M+2, M+4 ions |

This table presents typical parameters used in the analysis of PBDD/Fs by GC-HRMS, which are applicable to the this compound congener. aaqr.orguea.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the molecular characterization of organic compounds, including this compound. rsc.org It provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the unambiguous determination of the compound's isomeric structure. rsc.orgox.ac.uk

In ¹H NMR spectroscopy, the chemical shift, splitting pattern (multiplicity), and integration of the signals reveal the number and connectivity of hydrogen atoms in the molecule. savemyexams.com For a specific isomer like this compound, the distinct substitution pattern of the bromine atoms creates a unique set of signals for the remaining six aromatic protons. For example, spectral data for the related 2,3-dibromo-dibenzofuran (B3054746) shows characteristic singlet peaks in the ¹H NMR spectrum, indicative of the specific proton environments created by the bromine substitution pattern. vulcanchem.com

Immunoassays for Rapid Field Detection and Sensitive Measurement

Immunoassays are screening methods that offer rapid, sensitive, and cost-effective detection of environmental contaminants. averhealth.com These assays utilize the specific binding between an antibody and a target analyte (or a group of structurally similar analytes). averhealth.com While immunoassays specific to this compound are not commercially available, assays developed for other dioxin-like compounds, such as polychlorinated dibenzo-p-dioxins (PCDDs) or polybrominated diphenyl ethers (PBDEs), may exhibit cross-reactivity with PBDD/Fs. nih.govnih.gov

Cross-reactivity occurs when the antibody binds to compounds that are structurally similar to the primary target analyte. averhealth.comohsu.edu This can be both a limitation and an advantage. It leads to a lack of specificity, as a positive result may indicate the presence of one or more related compounds rather than the specific target. ohsu.edu However, it allows for the development of broad-spectrum screening assays that can detect an entire class of contaminants. An immunoassay designed for dioxins might detect this compound if its three-dimensional structure is sufficiently similar to the immunogen used to create the antibody. The degree of cross-reactivity would determine the sensitivity of the assay for this specific congener.

Due to their nature as screening tools, positive results from an immunoassay are considered presumptive and should be confirmed by a more specific and quantitative method like GC-HRMS. nih.gov

Quantitative Analysis and Method Validation in Environmental Chemistry

To ensure that analytical data are reliable and fit for purpose, methods for quantifying this compound in environmental samples must undergo rigorous validation. This process assesses key performance characteristics as defined by regulatory bodies and international guidelines. 3m.com

Assessment of Linearity, Sensitivity, and Detection Limits

Method validation for the quantitative analysis of PBDD/Fs, including the 1,2-dibromo congener, follows principles similar to those for other trace contaminants. uea.ac.ukresearchgate.net

Linearity is established by analyzing a series of calibration standards across a range of concentrations. The response of the instrument (e.g., peak area in GC-HRMS) is plotted against the known concentration of the analyte. For PBDD/F analysis, calibration curves typically demonstrate high correlation coefficients (r² > 0.99) over the relevant concentration range. researchgate.net

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration and is represented by the slope of the calibration curve. High-resolution mass spectrometry provides excellent sensitivity for halogenated compounds.

Detection Limits , specifically the Method Detection Limit (MDL) and Limit of Quantification (LOQ), define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For PBDD/Fs in environmental samples like dust or soil, MDLs can range from approximately 0.03 to 26 pg/g, depending on the specific congener and the sample matrix. aaqr.org The LOQ is often defined as a signal-to-noise ratio of 10:1. aaqr.org For food samples, LOQs for individual PBDD/F congeners can be as low as 0.01 to 0.05 pg TEQ/g. uea.ac.uk

Table 2: Typical Method Performance Characteristics for PBDD/F Analysis

| Parameter | Typical Performance Value |

|---|---|

| Linearity (r²) | > 0.99 |

| MDL (PM₂.₅/Dust) | 0.03 - 25.6 pg/g |

| LOQ (Food) | 0.01 - 0.05 pg TEQ/g |

This table summarizes typical performance data from method validation studies for PBDD/Fs, which would be the target for methods analyzing this compound. researchgate.netaaqr.orguea.ac.uk

Evaluation of Precision and Recovery for Environmental Samples

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD) or relative percent difference (RPD) for duplicate samples. For PBDD/F analysis in biosolids, the RPD for duplicate analyses averaged 20%. acs.org In other studies, the RSD for repeated measurements of calibration standards was in the range of 5.9% to 12.5%. researchgate.net

Recovery assesses the accuracy of an analytical method by determining the percentage of a known amount of analyte (a "spike") that is recovered from a sample matrix after the entire analytical procedure. This is crucial for accounting for losses during sample extraction and cleanup. In PBDD/F analysis, ¹³C-labeled internal standards are added to every sample before extraction to correct for such losses. uea.ac.uk Method validation guidelines, such as those from the U.S. EPA, often require recoveries to be within an acceptable range, for example, 70-130% for spiked blank samples. aaqr.org In practice, matrix spike recoveries for PBDD/Fs in complex samples like biosolids have been observed in the range of 50% to over 200% for some congeners, highlighting the challenges posed by the sample matrix. acs.org

Theoretical Studies and Computational Chemistry of 1,2 Dibromo Dibenzofuran

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical calculations serve as a powerful method for elucidating the intricate details of chemical reactions. rsc.orgroutledge.com For environmental contaminants such as polybrominated dibenzofurans (PBDFs), these calculations are crucial for understanding their formation pathways, for example, during the combustion of materials containing brominated flame retardants. pops.intpops.int

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure and properties of molecules. researchgate.net It is widely applied to investigate the mechanisms of PBDD/F formation, offering a balance between computational cost and accuracy. pops.intresearchgate.net DFT calculations can model reaction pathways, identify transition states, and determine the energetic feasibility of various chemical transformations. rsc.org

The formation of PBDFs, including the 1,2-dibromo congener, is believed to proceed through several key mechanistic steps, which can be effectively studied using DFT. pops.int A common pathway involves the precursor condensation of bromophenols or the degradation of polybrominated diphenyl ethers (PBDEs). pops.intresearchgate.net

Theoretical studies on related compounds show that the formation mechanism often begins with the generation of bromophenoxy radicals. pops.int The subsequent dimerization of these radicals can occur through O-C or C-C coupling, leading to PBDD or PBDF precursors, respectively. pops.int These precursors then undergo cyclization and elimination steps (e.g., H-abstraction or debromination) to form the final dibenzofuran (B1670420) structure. pops.intnih.gov While detailed kinetic investigations have been performed for the broader class of PBDD/Fs, specific computational studies detailing the formation kinetics of the 1,2-Dibromo-dibenzofuran isomer are not extensively documented in the literature.

Table 1: Illustrative Elementary Steps in PBDF Formation via Bromophenol Precursors This table illustrates general reaction types investigated via DFT for PBDFs; specific parameters for this compound are not available.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | H-abstraction | Formation of a bromophenoxy radical from a bromophenol precursor. |

| 2 | C-C Coupling | Dimerization of two bromophenoxy radicals to form a PBDF precursor. |

| 3 | Cyclization | Intramolecular ring closure to form the furan (B31954) ring structure. |

| 4 | Dehydrogenation/Debromination | Elimination of H2 or HBr to stabilize the aromatic system. |

Before calculating properties, the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry—must be determined. rowansci.com Geometry optimization is a computational process that finds the minimum energy structure on the potential energy surface. researchgate.net Following optimization, a frequency analysis is performed to calculate the vibrational modes of the molecule. gaussian.com

This analysis serves two purposes: first, it confirms that the optimized structure is a true minimum (characterized by all real, positive frequencies) and not a transition state (which has one imaginary frequency). researchgate.netstackexchange.com Second, the calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum and to compute zero-point vibrational energies and thermal contributions to the enthalpy and Gibbs free energy. youtube.com DFT methods, such as those employing the MPWB1K functional with a 6-31+G(d,p) basis set, are commonly used for these calculations in studies of halogenated aromatic compounds. researchgate.netresearchgate.net

Table 2: Representative Data from a DFT Geometry Optimization and Frequency Calculation This table presents hypothetical data for this compound to illustrate the output of a standard frequency calculation. Actual calculated values are not available in published literature.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | Electronic energy of the optimized structure | -4850.123 Hartree |

| Zero-point Energy | Vibrational energy at 0 K | 85.45 kcal/mol |

| Rotational Constants | Constants related to molecular rotation | 0.954, 0.321, 0.240 GHz |

| Dipole Moment | Measure of molecular polarity | 1.52 Debye |

| Lowest Frequency | Lowest vibrational mode | 45.8 cm-1 (out-of-plane ring deformation) |

| Highest Frequency | Highest vibrational mode | 3150.2 cm-1 (C-H stretch) |

For a more accurate determination of reaction rate constants, especially over a wide range of temperatures, advanced theoretical models beyond simple transition-state theory are often employed. Canonical Variational Transition-State (CVT) theory is one such method. researchgate.net It improves upon conventional transition-state theory by locating the "bottleneck" of a reaction more accurately along the reaction path.

Furthermore, for reactions involving the transfer of light atoms like hydrogen, quantum mechanical tunneling can be a significant factor. The Small Curvature Tunneling (SCT) correction is often applied alongside CVT to account for this effect. researchgate.net This CVT/SCT approach has been successfully used to calculate temperature-dependent rate constants (e.g., from 600-1200 K) for key elementary reactions in the formation of PBDFs from bromophenol precursors, providing crucial data for combustion models. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. irjweb.comphyschemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. irjweb.com Conversely, a large gap implies higher stability. irjweb.com This analysis is valuable for predicting the susceptibility of this compound to degradation or transformation reactions. From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, as illustrated in the table below. researchgate.net

Table 3: Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key reactivity descriptors that can be calculated from molecular orbital energies obtained via DFT. Specific values for this compound are not available.

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. researchgate.net |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. physchemres.org |

Calculation of Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical behavior of a molecule. These descriptors quantify a molecule's stability and its propensity to react. Key descriptors include chemical potential (μ), global hardness (η), and the electrophilicity index (ω).

Chemical Potential (μ) : Represents the tendency of electrons to escape from a system. A higher chemical potential (less negative value) indicates a greater tendency to donate an electron. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Global Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. researchgate.net

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. A high electrophilicity index suggests the molecule is a strong electrophile. researchgate.net

Table 1: Calculated Chemical Reactivity Descriptors for Dibenzofuran Data sourced from a DFT B3LYP/6-311G(d, p) level of theory study. researchgate.net

| Descriptor | Symbol | Value | Theoretical Impact of 1,2-Dibromo Substitution |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.265 eV | Expected to decrease (become more negative) |

| LUMO Energy | ELUMO | -1.237 eV | Expected to decrease (become more negative) |

| Energy Gap | ΔE | 5.028 eV | Expected to decrease |

| Chemical Potential | µ | -3.751 eV | Expected to decrease (become more negative) |

| Global Hardness | η | 2.514 eV | Expected to decrease |

| Global Softness | ζ | 0.398 (eV)-1 | Expected to increase |

| Electrophilicity Index | ω | 2.798 eV | Expected to increase |

Molecular Modeling and Simulation for Environmental Processes

Computational chemistry provides powerful tools to predict the environmental fate of persistent organic pollutants like this compound. Theoretical studies on related polybrominated dibenzofurans (PBDD/Fs) show that transformation can occur through several pathways, including thermal degradation, photolysis, and microbial action. nih.govmdpi.com

DFT calculations are used to model these reaction pathways by determining the energies of reactants, transition states, and products. acs.org For PBDD/Fs, key transformation reactions include:

Reductive Debromination : The cleavage of Carbon-Bromine (C-Br) bonds is a primary degradation pathway under certain environmental conditions. Computational models can predict which C-Br bonds are most likely to break.

Oxidation : Reactions with hydroxyl (•OH) radicals in the atmosphere or enzymatic oxidation in biota can lead to the formation of hydroxylated PBDD/Fs. nih.gov

Precursor Formation : Theoretical studies have extensively modeled the formation of PBDD/Fs from precursors like polybrominated diphenyl ethers (PBDEs). These models show that the loss of a bromine or hydrogen atom followed by a ring-closure reaction is a key pathway for PBDF formation. acs.org

For this compound, computational models would predict the formation of various transformation products, such as monobromo-dibenzofurans and dihydroxy-dibenzofurans, by calculating the activation barriers for each potential reaction step. nih.gov

The environmental fate of this compound can be simulated using multimedia environmental fate models, often based on the concept of fugacity. nih.gov These models predict the partitioning and movement of a chemical through different environmental compartments: air, water, soil, and sediment. nih.gov

Key inputs for these models include the compound's physicochemical properties, such as vapor pressure, water solubility, and the octanol-air and octanol-water partition coefficients (Koa and Kow). While experimental data for this compound are scarce, these parameters can be estimated using quantitative structure-property relationship (QSPR) models, which are often built upon computationally derived molecular descriptors. By simulating processes like atmospheric deposition and sediment burial under varied conditions (e.g., temperature, organic carbon content), these models can estimate the compound's persistence and long-range transport potential. nih.gov

The dibenzofuran molecule has a rigid, nearly planar tricyclic structure. The introduction of two bulky bromine atoms at the adjacent 1 and 2 positions would likely induce some steric strain, potentially causing a slight distortion from planarity. Quantum chemical calculations, such as those performed using DFT, can precisely determine the optimized geometry, including bond lengths, bond angles, and the dihedral angle between the benzene (B151609) rings. nih.govpreprints.org

Electronic properties, such as the HOMO-LUMO energy gap, are critical for understanding a molecule's stability and photochemical behavior. researchgate.net A smaller energy gap suggests the molecule can be more easily excited by absorbing light, making it more susceptible to photodegradation. For the parent dibenzofuran, the HOMO-LUMO gap is calculated to be 5.028 eV. researchgate.net The addition of bromine atoms is expected to lower this gap, potentially increasing the rate of photolytic degradation compared to the unsubstituted parent compound.

Table 2: Calculated Structural and Electronic Properties for Dibenzofuran Data sourced from a DFT B3LYP/6-311G(d, p) level of theory study. researchgate.net

| Property | Value | Theoretical Impact of 1,2-Dibromo Substitution |

|---|---|---|

| Molecular Formula | C12H8O | C12H6Br2O |

| Planarity | Nearly Planar | Expected to have slight distortion due to steric strain |

| HOMO-LUMO Gap (ΔE) | 5.028 eV | Expected to decrease |

| Ionization Potential (I) | 6.265 eV | Expected to increase |

| Electron Affinity (A) | 1.237 eV | Expected to increase |

Comparative Theoretical Studies with Other Halogenated Dibenzofurans

Comparative computational studies of polyhalogenated dibenzo-p-dioxins and dibenzofurans provide context for the properties of this compound. These studies analyze how changing the halogen atom (Fluorine, Chlorine, Bromine) affects the molecule's stability, lipophilicity, and electronic structure. researchgate.net

Generally, as the halogen changes from F to Cl to Br:

Lipophilicity (log Kow) : Increases, which affects bioaccumulation potential. The log Kow values for polybrominated compounds are typically higher than their chlorinated and fluorinated counterparts. researchgate.net

Stability : The stability of the molecule is influenced by factors like intramolecular repulsion between halogen atoms. DFT calculations of the standard free energy of formation (ΔfGΘ) can be used to rank the relative stability of different congeners. researchgate.net

Electronic Properties : The C-X (Carbon-Halogen) bond strength decreases down the group (C-F > C-Cl > C-Br). This means that brominated congeners like this compound are generally more susceptible to reductive dehalogenation than their chlorinated or fluorinated analogs.

Comparative studies also highlight that structure-activity relationships can differ between halogen classes. For example, some brominated congeners have been shown to have different relative potencies for biological effects compared to their chlorinated analogues with the same substitution pattern. nih.gov Theoretical models help to explain these differences by analyzing variations in molecular shape, electrostatic potential, and receptor binding affinity.

Future Directions in Academic Research on 1,2 Dibromo Dibenzofuran

Development of Sustainable and Green Chemistry Synthetic Routes

The historical and ongoing synthesis of 1,2-dibromo-dibenzofuran and other polybrominated dibenzofurans (PBDFs) often relies on methods that may not align with modern principles of green chemistry. Future research will prioritize the development of more sustainable and environmentally benign synthetic pathways. chemistryjournals.netijcrt.orghumanjournals.com Key areas of focus will include:

Atom Economy and Waste Prevention: Shifting from classical bromination reactions, which can generate significant waste streams, to more atom-economical approaches is a primary goal. chemistryjournals.net This involves designing synthetic transformations that maximally incorporate atoms from the reactants into the final product.

Use of Greener Solvents and Reagents: Research will explore the replacement of hazardous solvents like toluene (B28343) with safer alternatives such as water, ethanol, or ionic liquids. chemistryjournals.netgarph.co.uk Additionally, the use of less toxic brominating agents and the development of catalytic systems to replace stoichiometric reagents will be crucial. humanjournals.com

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted synthesis or mechanochemistry, can reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.nethumanjournals.com

Biocatalysis and Renewable Feedstocks: A forward-looking approach involves investigating the potential of enzymatic catalysis for the selective synthesis of brominated compounds. While challenging, biocatalysis offers the promise of high selectivity under mild conditions. ijcrt.org Exploring routes that utilize renewable feedstocks as starting materials is another long-term goal for sustainable chemical production. ijcrt.org

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Catalysis | Development of selective catalysts for direct bromination of dibenzofuran (B1670420), minimizing by-products. humanjournals.com |

| Alternative Solvents | Use of supercritical fluids or ionic liquids to reduce the reliance on volatile organic solvents. chemistryjournals.net |

| Microwave-Assisted Synthesis | Acceleration of reaction rates and reduction of energy input for bromination reactions. humanjournals.com |

| Flow Chemistry | Enabling safer and more controlled reactions with hazardous reagents through continuous processing. chemistryjournals.net |

In-depth Elucidation of Complex Environmental Transformation Networks

Understanding how this compound behaves and transforms in the environment is critical for accurate risk assessment. Future research will move beyond simple degradation studies to map out complex transformation networks. A key formation pathway for PBDFs is the photolysis of polybrominated diphenyl ethers (PBDEs), a widely used class of flame retardants. researchgate.net

Future research will likely focus on:

Photodegradation Pathways: Investigating the photolytic transformation of this compound itself and its formation from higher brominated PBDEs under various environmental conditions (e.g., in water, soil, and air). researchgate.netmdpi.com Studies will aim to identify the full spectrum of photoproducts, including hydroxylated and debrominated species. mdpi.com

Biotic Transformations: Identifying microorganisms and enzymatic pathways capable of transforming this compound. This includes studying both degradation and the potential for bio-activation to more toxic metabolites.

Abiotic Degradation Mechanisms: Elucidating the role of other abiotic factors, such as reaction with atmospheric radicals (e.g., hydroxyl radicals) and hydrolysis, in the environmental fate of the compound. researchgate.net

Influence of Environmental Matrices: Research will need to consider how different environmental compartments (sediment, water, biota) and the presence of other organic matter or sensitizers influence transformation rates and pathways. researchgate.net

A study on the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) demonstrated the formation of 2,8-dibromodibenzofuran (B157981), highlighting the importance of the ortho-bromine position for cyclization. researchgate.net Future studies will need to systematically investigate congeners like this compound to understand their specific formation potential and subsequent fate.

Advancements in Analytical Techniques for Trace Level Detection and Speciation

The accurate measurement of this compound in complex environmental samples at trace levels presents a significant analytical challenge. Future research will focus on developing more sensitive, specific, and high-throughput analytical methods. osti.gov

Key advancements are expected in:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like time-of-flight (TOF) and Orbitrap mass spectrometry will be essential for the confident identification and quantification of this compound and its transformation products, even in complex matrices. scholaris.calcms.cz

Multidimensional Chromatography: Comprehensive two-dimensional gas chromatography (GCxGC) offers superior separation power compared to conventional GC, which is crucial for resolving isomeric PBDFs and separating them from interfering compounds in environmental extracts. scholaris.caunito.it

Improved Sample Preparation: Developing more efficient and selective sample extraction and clean-up techniques, such as solid-phase microextraction (SPME) or advanced solid-phase extraction (SPE) sorbents, will be critical for achieving low detection limits and reducing matrix effects. osti.gov

Speciation Analysis: Future methods will need to not only detect the total concentration of dibromo-dibenzofurans but also differentiate between various isomers, as toxicity can vary significantly with the bromine substitution pattern.

| Analytical Technique | Advantage for this compound Analysis |

| GCxGC-HRTOFMS | Provides high separation capacity for isomers and accurate mass for confident identification. scholaris.ca |

| LC-HRMS | Suitable for analyzing more polar transformation products like hydroxylated PBDFs. mdpi.com |

| SPME | Reduces solvent consumption and can be used for in-situ sampling. osti.gov |

| Accelerator Mass Spectrometry (AMS) | Offers ultra-high sensitivity for specific isotope-labeled studies of environmental fate. osti.gov |

Integration of Multi-Omics Approaches in Microbial Biodegradation Studies